molecular formula C11H13ClF2N2 B12073701 3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline

3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline

Katalognummer: B12073701
Molekulargewicht: 246.68 g/mol
InChI-Schlüssel: NXYHECDPOVKLJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a chloro-substituted aniline ring and a difluoropiperidine moiety, making it a valuable candidate for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline typically involves the reaction of 3-chloroaniline with 4,4-difluoropiperidine under specific conditions. One common method is the nucleophilic substitution reaction where the amine group of 3-chloroaniline reacts with the piperidine derivative in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-4-(3,3-difluoropiperidin-1-yl)aniline
  • 1-Chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride

Uniqueness

3-Chloro-4-(4,4-difluoropiperidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both chloro and difluoropiperidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H13ClF2N2

Molekulargewicht

246.68 g/mol

IUPAC-Name

3-chloro-4-(4,4-difluoropiperidin-1-yl)aniline

InChI

InChI=1S/C11H13ClF2N2/c12-9-7-8(15)1-2-10(9)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,15H2

InChI-Schlüssel

NXYHECDPOVKLJD-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.